Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate
Description
Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate (CAS: 1116691-30-5) is a heterocyclic compound with the molecular formula C₁₀H₇F₃N₂O₂ and a molecular weight of 244.17 g/mol. This compound features a trifluoromethyl (-CF₃) group at position 2 and a methyl ester (-COOCH₃) at position 8 of the imidazo[1,2-a]pyridine scaffold. It is widely used in medicinal chemistry as a building block for synthesizing bioactive molecules, particularly due to the electron-withdrawing properties of the -CF₃ group, which enhance metabolic stability and binding affinity in drug candidates .
Properties
IUPAC Name |
methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-9(16)6-3-2-4-15-5-7(10(11,12)13)14-8(6)15/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POOJTUQMPJMMHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN2C1=NC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate typically involves the cyclization of N-propargylpyridiniums in the presence of a base such as sodium hydroxide. This reaction is carried out under ambient, aqueous, and metal-free conditions, which makes it an environmentally friendly process . The reaction conditions are mild, and the process is rapid, yielding the desired product in high purity.
Industrial Production Methods
Industrial production methods for this compound often involve the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones. This method is scalable and can be optimized for large-scale production. The use of metal catalysts such as palladium, copper, or iron can enhance the efficiency of the reaction, although these methods may require additional steps for product purification .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield the corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve moderate temperatures and the use of solvents like acetonitrile or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in different applications .
Scientific Research Applications
Antiviral Properties
Recent studies have indicated that derivatives of imidazo[1,2-a]pyridine compounds exhibit promising antiviral activities. For instance, research focusing on the inhibition of influenza A virus polymerase has shown that certain imidazo compounds can disrupt critical protein-protein interactions necessary for viral replication . Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate could potentially serve as a scaffold for developing new antiviral agents.
Antitumor Activity
The compound has also been evaluated for its antitumor properties. In vitro assays demonstrated that derivatives possess significant cytotoxicity against various cancer cell lines. For example, compounds related to imidazo derivatives have been tested against human tumor cells, revealing effective growth inhibition rates .
Case Study 1: Influenza Virus Inhibition
In a study aimed at discovering new antiviral agents against influenza viruses, this compound was tested alongside other derivatives. The results indicated that these compounds could inhibit the PA-PB1 interaction in the viral RNA-dependent RNA polymerase complex, showcasing their potential as antiviral drugs .
Case Study 2: Anticancer Activity
Another significant study evaluated the anticancer efficacy of imidazo derivatives including this compound. The National Cancer Institute's protocols were employed to assess the compound's cytotoxic effects across a panel of cancer cell lines. Results showed that the compound exhibited substantial growth inhibition with a mean GI50 value indicating its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Table 1: Key Structural and Physicochemical Comparisons
Physicochemical Properties
- Solubility : The target compound’s methyl ester (-COOCH₃) offers moderate aqueous solubility (~1–10 µg/mL), while ethyl esters (e.g., CAS 1363404-84-5) are more lipophilic, reducing solubility but enhancing membrane permeability .
- Stability: Trifluoromethyl groups reduce susceptibility to hydrolysis compared to non-fluorinated analogs. Methyl esters hydrolyze faster than ethyl esters under basic conditions, affecting pharmacokinetics .
Biological Activity
Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C10H7F3N2O2
- Molecular Weight : 244.17 g/mol
- Structure : The compound features a trifluoromethyl group attached to an imidazo[1,2-a]pyridine ring, which contributes to its unique chemical reactivity and biological properties.
Synthesis Methods
The synthesis of this compound has been explored through various methods:
-
Trifluoromethylation Techniques :
- A visible-light-promoted method for direct trifluoromethylation of imidazo[1,2-a]pyridine derivatives has been developed, enhancing efficiency and reducing the need for heavy metals .
-
Continuous Flow Processes :
- Innovative continuous flow synthesis methods have been reported for producing imidazo[1,2-a]pyridine derivatives, improving yield and reaction times .
Biological Activity
This compound exhibits a range of biological activities:
- Antimicrobial Properties : Studies indicate that imidazo[1,2-a]pyridine derivatives possess significant antibacterial and antifungal activities. The presence of the trifluoromethyl group enhances these effects by increasing lipophilicity and membrane permeability .
- Anticancer Activity : Research has demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it showed promising results against triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468), where it induced cell cycle arrest and reduced cell viability without triggering apoptosis .
- Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, modulating their activity and potentially influencing drug metabolism and efficacy .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the imidazo[1,2-a]pyridine scaffold can significantly alter biological activity:
| Modification | Biological Effect |
|---|---|
| Addition of Trifluoromethyl Group | Increases lipophilicity and biological activity |
| Alterations in Position 8 | Affects anticancer potency and enzyme inhibition |
| Substitution Patterns | Variations lead to different profiles in antimicrobial activity |
Case Studies
- In Vitro Studies on Cancer Cell Lines :
- Mechanism of Action :
Future Directions
The ongoing research into this compound suggests potential applications in:
- Medicinal Chemistry : Further exploration of its derivatives could lead to new therapeutic agents targeting resistant bacterial strains or specific cancer types.
- Combination Therapies : Investigating synergistic effects with existing chemotherapeutics could enhance treatment efficacy against aggressive cancers.
Q & A
Basic Research Question
- 1H NMR : The trifluoromethyl group (-CF₃) induces deshielding of adjacent protons, with characteristic splitting patterns (e.g., doublets or quartets) for protons at positions 3 and 7 of the imidazo[1,2-a]pyridine core.
- 13C NMR : The -CF₃ group appears as a quartet near δ 120–125 ppm (J ≈ 35–40 Hz) due to coupling with fluorine atoms.
- HRMS : Accurate mass analysis confirms molecular formula (e.g., C₁₀H₇F₃N₂O₂ requires m/z 256.0434) and distinguishes regioisomers .
- IR : Stretching vibrations for ester carbonyl (C=O) appear at ~1700 cm⁻¹, while C-F stretches are observed at 1100–1200 cm⁻¹ .
What are the challenges in analyzing non-covalent interactions (e.g., π-stacking, hydrogen bonding) in crystalline derivatives of this compound?
Advanced Research Question
X-ray crystallography reveals that the trifluoromethyl group participates in weak C-F···H-C hydrogen bonds and π-π stacking with aromatic systems, stabilizing the crystal lattice. Hirshfeld surface analysis quantifies these interactions, showing that F···H contacts contribute ~10–15% to the total surface area. However, dynamic disorder in the trifluoromethyl group complicates electron density mapping, requiring low-temperature (100 K) data collection to improve resolution .
How does the trifluoromethyl group influence the compound’s bioactivity in pharmacological assays?
Advanced Research Question
The -CF₃ group enhances metabolic stability and lipophilicity (logP increases by ~0.5–1.0 units), improving membrane permeability. In antiprotozoal assays, trifluoromethyl-substituted imidazo[1,2-a]pyridines show IC₅₀ values <1 µM against Plasmodium falciparum, compared to methyl analogues (IC₅₀ >5 µM). This is attributed to stronger hydrophobic interactions with target proteins (e.g., cytochrome bc₁ complex) . SAR studies suggest that the -CF₃ group at position 2 is critical for maintaining potency, while substitution at position 8 (carboxylate ester) modulates solubility .
What methodological approaches validate the compound’s stability under physiological conditions?
Advanced Research Question
- HPLC-MS/MS : Monitors degradation products in simulated gastric fluid (pH 2.0) and plasma. Hydrolysis of the methyl ester occurs within 2 hours at 37°C, forming the carboxylic acid derivative.
- Accelerated Stability Testing : Storage at 40°C/75% RH for 4 weeks shows <5% degradation, confirming solid-state stability.
- DFT Calculations : Predict hydrolysis pathways, identifying the ester bond as the primary liability. Stabilization strategies include prodrug formulations (e.g., tert-butyl esters) .
How do solvent polarity and substituent effects impact the compound’s photophysical properties?
Advanced Research Question
In polar solvents (e.g., DMSO), the compound exhibits a bathochromic shift (~20 nm) in UV-Vis spectra due to solvatochromism. Excited-state intramolecular proton transfer (ESIPT) is observed in derivatives with hydroxyl groups, but the trifluoromethyl group suppresses this effect by increasing electron-withdrawing character. Fluorescence quantum yields (Φ) are typically <0.1 in aqueous media due to aggregation-caused quenching (ACQ) .
What computational methods are used to predict the compound’s ADMET profile?
Advanced Research Question
- Molecular Dynamics (MD) : Simulates binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic clearance.
- QSAR Models : Correlate logD (1.8–2.2) with blood-brain barrier permeability (predicted Pe >5 × 10⁻⁶ cm/s).
- SwissADME : Estimates moderate bioavailability (F ≈ 50%) due to moderate solubility (2–5 µg/mL) .
How can regioselective functionalization at position 3 or 7 of the imidazo[1,2-a]pyridine core be achieved?
Advanced Research Question
- Position 3 : Pd-catalyzed C-H arylation using directing groups (e.g., pyridine-2-yl) achieves >90% regioselectivity.
- Position 7 : Electrophilic substitution with NIS (N-iodosuccinimide) in DMF at 0°C favors iodination at position 7.
- Cross-Coupling : Suzuki-Miyaura reactions at position 8 require protection of the carboxylate as a tert-butyl ester to prevent decarboxylation .
What analytical challenges arise in quantifying trace impurities in synthesized batches?
Advanced Research Question
LC-UV/MS detects impurities at 0.1% levels, including regioisomers (e.g., trifluoromethyl at position 3) and hydrolyzed carboxylic acid byproducts. Method validation requires:
- Column : C18 with 0.1% formic acid in water/acetonitrile gradient.
- LOQ : 0.05 µg/mL for the carboxylic acid derivative.
- Forced Degradation : Exposure to 0.1 M NaOH identifies hydrolysis as the primary degradation pathway .
How does the compound interact with biological targets such as kinase enzymes or GPCRs?
Advanced Research Question
Molecular docking (AutoDock Vina) predicts strong binding (ΔG < −8 kcal/mol) to ATP-binding pockets of kinases (e.g., CDK2) via hydrogen bonds with the carboxylate oxygen and hydrophobic interactions with the trifluoromethyl group. In vitro kinase assays confirm inhibition (IC₅₀ = 0.3 µM for CDK2), while GPCR binding (e.g., GABAₐ) is negligible, indicating target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
